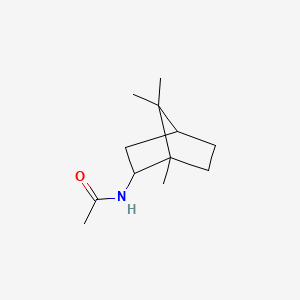
(+-)-endo-N-(2-Bornyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-N-(2-Bornyl)acetamide is an organic compound with the molecular formula C12H21NO. It is a derivative of borneol, a bicyclic organic compound and a terpene derivative. This compound is known for its unique structure, which includes a bornyl group attached to an acetamide moiety. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2-Bornyl)acetamide typically involves the reaction of borneol with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Reaction Time: Several hours to ensure complete conversion
The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods
Industrial production of (±)-endo-N-(2-Bornyl)acetamide follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Borneol and acetic anhydride
Catalysts: Industrial-grade acid catalysts
Equipment: Large-scale reactors with temperature control and stirring mechanisms
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(2-Bornyl)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of bornyl acetate or camphor derivatives
Reduction: Formation of borneol or isoborneol
Substitution: Formation of various substituted bornyl derivatives
Scientific Research Applications
(±)-endo-N-(2-Bornyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (±)-endo-N-(2-Bornyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins involved in various biological processes
Pathways: Modulation of signaling pathways, such as those involved in inflammation, pain, and cell proliferation
Comparison with Similar Compounds
(±)-endo-N-(2-Bornyl)acetamide can be compared with other similar compounds, such as:
Borneol: A precursor to (±)-endo-N-(2-Bornyl)acetamide with similar structural features but different functional groups.
Isoborneol: A stereoisomer of borneol with different spatial arrangement of atoms.
Bornyl Acetate: An ester derivative of borneol with applications in fragrances and flavors.
Uniqueness
The uniqueness of (±)-endo-N-(2-Bornyl)acetamide lies in its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91690-03-8 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-8(14)13-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
PNZAEYAVGJMPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974667.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974668.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974669.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974673.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide](/img/structure/B11974688.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)
![DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11974703.png)
![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)


